molecular formula C20H23FN2O2 B6640546 1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide

1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide

Cat. No. B6640546
M. Wt: 342.4 g/mol
InChI Key: WYWQUUWICCVPED-UHFFFAOYSA-N
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Description

1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide, also known as BFH-772, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been studied extensively for its mechanism of action and biochemical effects.

Mechanism of Action

1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide acts as an inhibitor of the enzyme PDE4, which is involved in the regulation of inflammatory responses. By inhibiting PDE4, 1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in the body. Additionally, 1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in the body. Additionally, 1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway.

Advantages and Limitations for Lab Experiments

One advantage of 1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide is its specificity for PDE4, which makes it a useful tool for studying the role of PDE4 in various biological processes. However, one limitation of 1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide. One area of interest is the development of more potent derivatives of 1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide that could be used in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide and its potential therapeutic applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide involves the reaction of 2-fluorobenzaldehyde with N-benzyl-2-pyrrolidone in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with 2-bromoethyl alcohol to form the final product. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-17-10-5-4-9-16(17)19(24)13-22-20(25)18-11-6-12-23(18)14-15-7-2-1-3-8-15/h1-5,7-10,18-19,24H,6,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWQUUWICCVPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCC(C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide

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